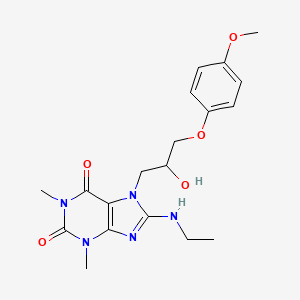

8-(ethylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-(ethylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a compound with significant chemical complexity and intriguing properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors:

Step 1: : Synthesis of the purine core

Step 2: : Introduction of the dimethyl and ethylamino groups

Step 3: : Attachment of the hydroxy and methoxyphenoxy groups via selective alkylation

Each step requires specific reaction conditions, such as controlled temperature and pH, to ensure high yield and purity.

Industrial Production Methods

Industrial production might streamline this multi-step synthesis through advanced techniques such as:

Flow chemistry: : Continuous flow reactors can enhance reaction efficiency.

Catalysis: : Using specific catalysts to speed up reaction times and improve selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : Introduction of oxygen atoms, which might alter the pharmacological profile.

Reduction: : Removal of oxygen atoms, potentially affecting solubility and bioavailability.

Substitution: : Substitution reactions can modify functional groups, leading to analogs with varied properties.

Common Reagents and Conditions

Oxidizing agents: : Such as potassium permanganate or chromium trioxide.

Reducing agents: : Including hydrogen gas with palladium on carbon (Pd/C) catalyst.

Nucleophiles: : For substitution reactions, common nucleophiles could be halides or amines.

Major Products

Reactions with the compound can yield:

Hydroxy derivatives: : Potentially increasing water solubility.

Methoxy derivatives: : Modifying hydrophobicity and metabolic stability.

Wissenschaftliche Forschungsanwendungen

Chemistry

Drug development: : Its complex structure makes it a candidate for lead compound discovery.

Catalysis: : Possible use as a catalyst in organic synthesis.

Biology

Molecular probes: : Utilized in imaging studies to understand cellular processes.

Medicine

Pharmacology: : Potential as a therapeutic agent for various conditions.

Industry

Material science: : As a precursor for advanced materials with specific properties.

Wirkmechanismus

The compound interacts with molecular targets through:

Binding to receptors: : Which could modulate signaling pathways.

Enzyme inhibition: : Inhibiting specific enzymes involved in disease pathways.

Protein interaction: : Modulating protein-protein interactions crucial for cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Caffeine: : 1,3,7-trimethylxanthine, a stimulant with a simpler structure.

Theophylline: : Similar xanthine derivative with bronchodilator properties.

Uniqueness

What sets 8-(ethylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione apart is its unique combination of functional groups, offering a distinct pharmacological profile and chemical reactivity.

This compound, with its multifaceted characteristics, represents a valuable addition to the toolkit of chemists, biologists, and pharmacologists.

Biologische Aktivität

The compound 8-(ethylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic molecule that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C21H30N6O5 |

| Molecular Weight | 432.5 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCN(C)C)CC(COC3=CC=C(C=C3)OC)O |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is hypothesized that the compound may modulate enzyme activity or receptor interactions, leading to various physiological effects. Detailed studies are needed to elucidate these pathways fully.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties against various bacterial strains. This is particularly relevant in the context of antibiotic resistance.

- Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell growth in vitro. For instance, studies have shown that it can induce apoptosis in certain cancer cell lines by activating specific signaling pathways.

- Anti-inflammatory Effects : There is evidence suggesting that the compound may reduce inflammation markers in cellular models, which could have implications for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

-

Antimicrobial Screening :

A study conducted by researchers at Virginia Commonwealth University screened various compounds for their ability to inhibit bacterial growth. The results indicated that this compound showed significant inhibitory effects against Gram-positive bacteria at concentrations as low as 10 µM . -

In Vitro Anticancer Activity :

In a controlled laboratory setting, the compound was tested against several cancer cell lines (e.g., MCF-7 breast cancer cells). The results demonstrated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment . -

Inflammation Model Studies :

In experiments using lipopolysaccharide (LPS)-stimulated macrophages, the compound reduced the secretion of pro-inflammatory cytokines (such as TNF-alpha and IL-6) by up to 50%, indicating its potential as an anti-inflammatory agent .

Eigenschaften

IUPAC Name |

8-(ethylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O5/c1-5-20-18-21-16-15(17(26)23(3)19(27)22(16)2)24(18)10-12(25)11-29-14-8-6-13(28-4)7-9-14/h6-9,12,25H,5,10-11H2,1-4H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQMAQLZESOZPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC2=C(N1CC(COC3=CC=C(C=C3)OC)O)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.